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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the extrinsic proteins of Photosystem II

(PS-II), the water-splitting enzyme of oxygenic photosynthesis. These proteins are crucial for

the stability and optimal function of the oxygen-evolving complex (OEC), yet their composition

has diverged significantly throughout evolution. Understanding these differences is key to

comprehending the adaptation of the photosynthetic apparatus and can inform the

development of novel bio-inspired catalysts and herbicides.

Overview of PS-II Extrinsic Proteins
Photosystem II is a large, multi-subunit protein complex embedded in the thylalkoid

membranes of cyanobacteria, algae, and plants.[1][2] On the lumenal side, a cluster of extrinsic

proteins shields the catalytic Manganese-Calcium-Oxide (Mn4CaO5) cluster of the OEC.[1][3]

These proteins are not only protective but also play critical roles in optimizing the binding and

retention of the inorganic cofactors Ca2+ and Cl-, which are essential for water oxidation.[3][4]

While the core intrinsic subunits of PS-II are highly conserved, the complement of extrinsic

proteins varies significantly across different oxygenic photosynthetic organisms.[1][5] The PsbO

protein is the only universally conserved extrinsic subunit.[1][3] Other proteins, such as PsbP

and PsbQ in plants and green algae, and PsbU and PsbV in cyanobacteria, are lineage-

specific, reflecting an evolutionary adaptation of the water-splitting machinery.[3][6][7]
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Comparative Data on PS-II Extrinsic Proteins
The following tables summarize the key properties and functions of the major extrinsic proteins

across representative species.

Table 1: Composition and Molecular Weight of PS-II Extrinsic Proteins Across Species

Protein

Cyanobacteria
(e.g.,
Synechocystis
6803)

Red Algae
(e.g.,
Cyanidium
caldarium)

Green Algae
(e.g.,
Chlamydomon
as reinhardtii)

Higher Plants
(e.g., Spinacia
oleracea)

PsbO ~33 kDa ~33 kDa ~33 kDa ~33 kDa

PsbP
Present (CyanoP

homolog)[3][6]
- ~23 kDa ~23 kDa[6][7]

PsbQ
Present (CyanoQ

homolog)[3][6]

PsbQ' (~20 kDa)

[3][5]
~17 kDa ~17 kDa[6][7]

PsbU ~12 kDa[7] ~12 kDa - -

PsbV (Cyt c550) ~17 kDa[7] ~17 kDa - -

PsbR - - - ~10 kDa

Psb31 -
Present in

Diatoms[3][5]
- -

Table 2: Functional Roles and Binding Dependencies of PS-II Extrinsic Proteins
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Protein Primary Function(s) Binding Dependencies

PsbO

Stabilizes the Mn4CaO5

cluster.[3] Universally required

for photoautotrophic growth.

Binds directly to the PS-II core

complex.[3][5]

PsbP

Ca2+ and Cl- retention; shields

the OEC from reductants.[3]

Essential for PS-II stability in

higher plants.[7]

Higher Plants: Binding requires

PsbO.[6][7] Green Algae: Can

bind directly to PS-II.[5][8]

PsbQ
Cl- retention; stabilizes PsbP

binding in higher plants.[3]

Higher Plants: Binding requires

both PsbO and PsbP.[6][7]

Green Algae: Can bind directly

to PS-II.[5][8]

PsbU

Stabilizes the OEC

architecture, particularly Cl-

binding.[9] Required for

optimal growth in the absence

of Ca2+ and Cl-.[9]

Binding requires the presence

of PsbO and PsbV.[5][6]

PsbV (Cyt c550)

Optimizes Ca2+ and Cl-

requirements. Heme-

containing protein.[6][10]

Can bind almost independently

of other extrinsic proteins in

cyanobacteria.[5][6]

PsbQ'
Functionally analogous to

PsbQ.

Binds directly to the PS-II core

in red algae.[3][5]

PsbR
Stabilizes the binding of PsbP

to the PS-II complex.
Interacts with PsbP.

Experimental Protocols
The functions of PS-II extrinsic proteins are primarily elucidated through "release-

reconstitution" experiments. This involves selectively removing the extrinsic proteins from

isolated PS-II membranes and then adding them back to assess the restoration of function,

typically oxygen evolution.
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Key Experiment: Release and Reconstitution of
Extrinsic Proteins
Objective: To determine the functional role of individual extrinsic proteins by measuring oxygen

evolution activity after their selective removal and subsequent re-addition to PS-II membranes.

1. Isolation of PS-II Enriched Membranes (BBY Membranes):

Homogenize fresh plant leaves (e.g., spinach) or algal/cyanobacterial cells in a chilled

grinding buffer (e.g., 50 mM MES-NaOH pH 6.5, 400 mM sucrose, 10 mM NaCl, 5 mM

MgCl2).

Filter the homogenate through multiple layers of cheesecloth to remove large debris.

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet intact chloroplasts.

Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM MES-NaOH pH 6.5, 10

mM NaCl, 5 mM MgCl2) to induce osmotic lysis.

Treat the lysed chloroplasts with a detergent like Triton X-100 (final concentration ~0.1-0.5%)

to solubilize the thylakoid membranes.

Centrifuge the suspension at high speed (e.g., 40,000 x g) to pellet the PS-II enriched

membranes, commonly known as BBYs. Wash the pellet to remove residual detergent.

2. Selective Removal of Extrinsic Proteins:

PsbP and PsbQ (from Higher Plant/Green Algal PS-II): Resuspend BBY membranes in a

high-salt buffer (e.g., 1.0 M NaCl or 2.0 M NaCl in a buffered solution) and incubate on ice.

The high ionic strength disrupts the electrostatic interactions holding PsbP and PsbQ to the

complex. Centrifuge to pellet the PS-II membranes, now depleted of PsbP and PsbQ. The

supernatant contains the released proteins.

PsbO (and all other extrinsic proteins): Resuspend the PS-II membranes (or PsbP/Q-

depleted membranes) in a high pH, low Ca2+ buffer, such as an alkaline Tris buffer (e.g., 0.8

M Tris, pH ~9.0) or a urea/CaCl2 wash. This treatment destabilizes the binding of the more
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tightly associated PsbO. Centrifuge to separate the depleted membranes from the released

proteins.

PsbU and PsbV (from Cyanobacterial PS-II): Similar high-salt (e.g., 1 M CaCl2) or alkaline

Tris washes are effective for removing the cyanobacterial extrinsic proteins.

3. Reconstitution:

Resuspend the extrinsic protein-depleted PS-II membranes in a suitable assay buffer (e.g.,

50 mM MES-NaOH pH 6.5, 10 mM NaCl).

Add back the purified extrinsic protein(s) of interest, either individually or in combination.

Incubate the mixture on ice or at a low temperature in the dark to allow for rebinding.

4. Measurement of Oxygen Evolution:

Transfer the reconstituted PS-II suspension to the reaction chamber of a Clark-type oxygen

electrode.

Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or

potassium ferricyanide.

Illuminate the sample with a saturating light source and record the rate of oxygen production.

Compare the rates of oxygen evolution between intact, depleted, and reconstituted PS-II
samples to determine the functional contribution of each extrinsic protein. Cross-

reconstitution experiments, using proteins and PS-II from different species, can also be

performed to probe evolutionary conservation of function and binding sites.[11][12][13][14]

Visualizing Evolutionary and Experimental
Frameworks
The following diagrams illustrate the evolutionary relationships and a typical experimental

workflow for the study of PS-II extrinsic proteins.
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Caption: Evolutionary divergence of PS-II extrinsic proteins from a common cyanobacterial

ancestor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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